molecular formula C12H13BrN2OS B3229021 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine CAS No. 1274674-90-6

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B3229021
CAS No.: 1274674-90-6
M. Wt: 313.22 g/mol
InChI Key: UVIIIAGQPHMNBW-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS 1274674-90-6) is a small molecule building block of high interest in pharmaceutical and chemical research. With the molecular formula C12H13BrN2OS and a molecular weight of 313.21 g/mol, this compound belongs to the class of substituted 1,3-thiazol-2-amines . Its structure features a thiazole core functionalized with a 3-bromophenyl group at the 4-position and a 2-methoxyethylamino group at the 2-position. The bromine atom on the phenyl ring makes it a versatile synthetic intermediate, facilitating further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, for constructing more complex molecular architectures. Researchers primarily utilize this compound as a key scaffold in medicinal chemistry for the synthesis and discovery of new bioactive molecules . It is offered with high purity and is available for shipping from various global locations to support ongoing research efforts. This product is labeled with the precautionary statement "For Research Use Only" and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-16-6-5-14-12-15-11(8-17-12)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIIAGQPHMNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CS1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenyl isothiocyanate and 2-methoxyethylamine.

    Reaction Conditions: The reaction between 3-bromophenyl isothiocyanate and 2-methoxyethylamine is carried out under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran.

    Product Isolation: After the reaction is complete, the product is isolated through filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

4-(3-Bromophenyl)-1,3-Thiazol-2-Amine
  • Structure : Lacks the N-(2-methoxyethyl) group.
  • Activity : Exhibits potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 3.54 µM), outperforming 4-substituted phenylthiazole analogues .
  • Key Insight : Substitution at the 3-position of the phenyl ring enhances BuChE inhibition compared to 4-position derivatives .
4-(4-Bromophenyl)-N,N-Dimethyl-1,3-Thiazol-2-Amine
  • Structure : Features a 4-bromophenyl group and dimethylamine substituent.
  • Application : Used in dye synthesis, where bromine induces a hypsochromic shift (λmax = 480 nm) .
  • Comparison : The 3-bromophenyl isomer in the target compound may offer distinct electronic effects due to substituent position differences .
N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
  • Structure : Contains three aromatic rings with methoxy groups.
  • Activity : Acts as a tubulin polymerization inhibitor (IC₅₀ = 0.12 µM in SGC-7901 cells) by binding to the colchicine site .
  • Key Insight : Methoxy groups enhance antiproliferative activity, suggesting that the 2-methoxyethyl group in the target compound could similarly improve bioactivity .

Biological Activity

4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS: 1274674-90-6) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, pharmacokinetics, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₂H₁₃BrN₂OS
  • Molecular Weight : 313.21 g/mol
  • IUPAC Name : 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit promising antimicrobial properties. In vitro evaluations of various thiazole compounds have demonstrated their effectiveness against a range of bacterial and fungal strains.

CompoundActivityMIC (μg/mL)Target Organism
4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amineModerate32 - 42Staphylococcus aureus, Escherichia coli
Derivative AHigh15 - 20Candida albicans
Derivative BLow60 - 80Pseudomonas aeruginosa

Studies indicate that the presence of bromine on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. For instance, the compound has shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay.

CompoundActivityIC₅₀ (μM)Cell Line
4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amineSignificant25 - 30MCF7
Control Drug (Doxorubicin)High0.5 - 1.0MCF7

The results suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is crucial for evaluating its therapeutic potential. Recent research highlights its interaction with human serum albumin (HSA), which is vital for drug distribution in the bloodstream.

Key findings include:

  • Binding Affinity : Moderate to strong binding constant with HSA, indicating potential for effective circulation in vivo.
  • Metabolism : Potential interactions with cytochrome P450 enzymes, suggesting a need for further evaluation of drug-drug interactions.
  • Toxicity Profile : Preliminary assessments indicate no mutagenicity; however, hepatotoxicity warrants caution in further development.

Case Studies

Several case studies have been published focusing on thiazole derivatives similar to 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine:

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against various pathogens and found that modifications at the phenyl ring significantly impacted antimicrobial potency.
  • Case Study on Anticancer Properties : Research on thiazole derivatives showed promising results in inhibiting tumor growth in animal models, suggesting that structural modifications could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Cyclization : React 3-bromoaniline with 2-bromo-4-methylthiazole in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C. Monitor completion via TLC .
  • Substitution : Use POCl₃ as a cyclizing agent in refluxing conditions (90°C) for 3 hours, followed by neutralization with NH₃ to precipitate the product .
  • Optimization : Adjust solvent polarity, stoichiometry of reagents, and heating duration. Use HPLC to quantify purity (>95%) and NMR (¹H/¹³C) for structural validation .

Q. How can the structural conformation of this compound be characterized to confirm its substitution pattern?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to determine bond angles (e.g., β = 97.975° in monoclinic systems) and intermolecular interactions (e.g., hydrogen bonding) .
  • Spectroscopy : Assign peaks in ¹H NMR (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and FT-IR (C-Br stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodology :

  • Standardized assays : Replicate experiments under controlled conditions (e.g., enzyme inhibition assays at fixed pH and temperature) .
  • Dose-response curves : Compare IC₅₀ values using consistent cell lines (e.g., HeLa or HEK293) and statistical models (e.g., nonlinear regression) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-(4-chlorophenyl)-thiazol-2-amine derivatives) to identify trends in substituent effects .

Q. What experimental strategies can elucidate the role of the 3-bromophenyl group in modulating target binding affinity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents at the 2- or 4-bromophenyl positions and compare activity via radioligand binding assays .
  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with receptors (e.g., kinase domains), focusing on halogen bonding with bromine .
  • Crystallographic mapping : Co-crystallize the compound with target proteins to visualize binding pockets (e.g., π-π stacking with aromatic residues) .

Q. How should contradictory solubility data in polar vs. nonpolar solvents be addressed?

  • Methodology :

  • Solvent screening : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy at λ_max ≈ 270 nm .
  • Thermodynamic analysis : Calculate logP values (e.g., via shake-flask method) to correlate with experimental solubility .
  • Co-solvency approaches : Test binary solvent systems (e.g., DMSO:water gradients) to improve dissolution for in vitro assays .

Notes for Rigorous Research

  • Advanced techniques : Prioritize crystallography and computational modeling to resolve structural and mechanistic ambiguities .
  • Data validation : Use triplicate measurements and peer-reviewed protocols to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
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4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.